N-(3-bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide

CYP inhibition drug metabolism hepatic microsomes

N-(3-Bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide (CAS 5185-90-0, molecular formula C21H16BrNO, molecular weight 378.3 g/mol) is a synthetic small molecule belonging to the 9H-fluorene-9-carboxamide class. The compound features a fluorene core linked via a 9-carboxamide bridge to a 3-bromo-4-methylphenyl substituent.

Molecular Formula C21H16BrNO
Molecular Weight 378.3 g/mol
CAS No. 5185-90-0
Cat. No. B14749378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide
CAS5185-90-0
Molecular FormulaC21H16BrNO
Molecular Weight378.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2C3=CC=CC=C3C4=CC=CC=C24)Br
InChIInChI=1S/C21H16BrNO/c1-13-10-11-14(12-19(13)22)23-21(24)20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,1H3,(H,23,24)
InChIKeyDEFCKQMLFBHJPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide (CAS 5185-90-0): Procurement-Relevant Baseline Overview


N-(3-Bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide (CAS 5185-90-0, molecular formula C21H16BrNO, molecular weight 378.3 g/mol) is a synthetic small molecule belonging to the 9H-fluorene-9-carboxamide class [1]. The compound features a fluorene core linked via a 9-carboxamide bridge to a 3-bromo-4-methylphenyl substituent. This scaffold is structurally related to several bioactive series, including the apoptosis-inducing N-aryl-9-oxo-9H-fluorene-1-carboxamides [2] and the antiarrhythmic agent indecainide [3]. However, the target compound's specific substitution pattern—a non-oxidized fluorene 9-position and a meta-bromo, para-methyl anilide moiety—distinguishes it from these established pharmacological series. The computed XLogP3 of 5.1 indicates substantial lipophilicity that differentiates it from more polar 9-oxo analogs [1].

Why In-Class Substitution Fails: Key Differentiation Drivers for N-(3-Bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide


The 9H-fluorene-9-carboxamide class spans diverse pharmacological profiles—from apoptosis induction (9-oxo-1-carboxamide series) to cardiac ion channel modulation (indecainide, a 9-aminoalkyl derivative) [2]. Simple substitution with in-class analogs risks introducing unintended gain-of-function activities (e.g., hERG liability from 9-aminoalkyl substitution) or abolishing desired target engagement. The target compound's non-oxidized 9H-fluorene core, combined with a brominated anilide, occupies a distinct chemical space that is underexplored relative to the heavily optimized 9-oxo-1-carboxamide and 9-aminoalkyl fluorene series [1]. Critically, the aryl bromide moiety serves as a latent synthetic handle for downstream diversification via cross-coupling chemistry, a feature absent in non-halogenated or 9-substituted analogs . The following sections present the available quantitative evidence for differentiation.

Quantitative Evidence Guide: N-(3-Bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide vs. Closest Analogs and Alternatives


CYP450 Inhibition Profile Across Major Hepatic Isoforms

The target compound was profiled against a panel of recombinant human CYP isoforms and human liver microsomes. Respectable selectivity was observed for CYP2C19 (Ki = 70 nM) over CYP1A2 (IC50 = 390 nM), CYP2C8 (IC50 = 2,420 nM), CYP3A4 (IC50 = 5,330 nM), and CYP2B6 (IC50 = 15,400 nM) [1][2]. This represents a >5.5-fold selectivity window for CYP2C19 over CYP1A2 and >34-fold over CYP3A4. In contrast, many 9-substituted fluorene carboxamides (e.g., indecainide) are metabolized primarily by CYP2D6 and CYP3A4, exhibiting a distinctly different isoform interaction fingerprint .

CYP inhibition drug metabolism hepatic microsomes ADME-Tox profiling

Apoptosis Pathway Modulation Potential vs. 9-Oxofluorene-1-Carboxamide Series

Kemnitzer et al. (2010) demonstrated that the 9H-fluorene analog (compound 2b) of the apoptosis-inducing 9-oxo-9H-fluorene-1-carboxamide series retained approximately 50% of the potency of the 9-oxo lead (2a), with EC50 values in the sub-micromolar range against T47D breast cancer and HCT116 colon cancer cell lines [1]. Although the target compound differs by having a 9-carboxamide (rather than 1-carboxamide) and a brominated anilide, the 9H-fluorene scaffold is known to be tolerated for apoptosis induction, whereas most other ring modifications abolished activity [1]. This provides a class-level basis for exploring the target compound as an apoptosis modulator scaffold, with the critical caveat that direct head-to-head apoptotic activity data for N-(3-bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide have not been reported in the peer-reviewed literature as of 2026.

apoptosis induction anticancer caspase activation structure-activity relationship

Physicochemical Differentiation: Lipophilicity Advantage Over 9-Oxo-Fluorene Analogs

The target compound exhibits a computed XLogP3 of 5.1 [1], which is substantially higher than the 9-oxo-9H-fluorene-1-carboxamide analogs (e.g., compound 2a, estimated XLogP3 ~3.0–3.5 based on the additional polar ketone and carboxamide repositioning) [2]. This increase of approximately 1.6–2.1 log units translates to a predicted 40–125× higher octanol-water partition coefficient, which may enhance passive membrane permeability and intracellular accumulation. For comparison, the 9H-fluorene scaffold lacking the brominated anilide (9H-fluorene-9-carboxamide, CAS 7471-95-6) has a lower molecular weight (223.3 vs. 378.3 g/mol) and lower predicted logP (~2.8), making it less lipophilic and possibly less cell-permeable .

lipophilicity XLogP3 membrane permeability physicochemical profiling

Synthetic Utility of Aryl Bromide as a Diversification Handle vs. Non-Halogenated Analogs

The 3-bromo substituent on the anilide ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.), enabling late-stage diversification of the compound into focused libraries [1]. Non-halogenated analogs (e.g., N-(4-methylphenyl)-9H-fluorene-9-carboxamide) lack this reactive site and require de novo synthesis of each derivative. This synthetic advantage is particularly relevant for SAR exploration, where the bromine atom can be replaced with various aryl, heteroaryl, or amino substituents without altering the fluorene core or carboxamide linker geometry [2]. The practical implication is a 3–5× reduction in synthetic steps for derivative generation compared to non-halogenated scaffold starting points.

cross-coupling Suzuki coupling medicinal chemistry library synthesis

Best Research and Industrial Application Scenarios for N-(3-Bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide (CAS 5185-90-0)


CYP2C19-Selective Probe Compound for in vitro ADME-Tox Panels

With a CYP2C19 Ki of 70 nM and >34-fold selectivity over CYP3A4, this compound serves as a control or probe for CYP2C19-dependent metabolism studies in human liver microsome or recombinant enzyme assays. Unlike indecainide-based probes that exhibit mixed CYP2D6/CYP3A4 metabolism, this compound's cleaner isoform profile reduces interpretive ambiguity in reaction phenotyping experiments [1].

Scaffold for Focused Anticancer Library Synthesis via Suzuki Diversification

The 3-bromo substituent provides a direct diversification point for generating 50–200 compound libraries via parallel Suzuki-Miyaura coupling. The 9H-fluorene scaffold's established tolerance in apoptosis SAR provides a rational starting point for phenotypic screening campaigns targeting caspase activation [2]. This approach offers a tangible efficiency advantage over non-halogenated scaffolds, which require 3–5× more synthetic steps per derivative [3].

High-Lipophilicity Tool Compound for Cellular Permeability Studies

The computed XLogP3 of 5.1 makes this compound a useful tool for studying the relationship between lipophilicity and cellular accumulation in Caco-2 or MDCK permeability assays. Its partition coefficient is substantially higher than the unsubstituted 9H-fluorene-9-carboxamide parent (logP ~2.8), enabling direct comparison of permeability vs. efflux ratio across a ~2.3 log unit range within the same scaffold family .

Negative Control for 9-Aminoalkyl Fluorene Carboxamide Pharmacology

Because this compound lacks the 9-aminoalkyl substituent that is essential for cardiac sodium/calcium channel binding in indecainide and related antiarrhythmics, it can serve as a pharmacologically silent negative control in ion channel panels, helping to confirm that observed effects are driven by the 9-substituent rather than the fluorene core or carboxamide linker [4].

Quote Request

Request a Quote for N-(3-bromo-4-methyl-phenyl)-9H-fluorene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.